N-(5-METHYL-1,2-OXAZOL-3-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
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Overview
Description
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a 5-methyl-1,2-oxazole ring and a 2-methylpropanamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:
Formation of the 5-methyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 2-methylpropanamido group: This step involves the reaction of the 5-methyl-1,2-oxazole derivative with 2-methylpropanoic acid or its derivatives in the presence of coupling agents.
Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride or benzamide derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-1,2-OXAZOL-3-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE: shares structural similarities with other benzamide derivatives and oxazole-containing compounds.
This compound: can be compared with compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)14(19)16-12-6-4-5-11(8-12)15(20)17-13-7-10(3)21-18-13/h4-9H,1-3H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAVJBKJBIXYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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